molecular formula C11H13BrO2 B1330606 Tert-butyl 3-bromobenzoate CAS No. 69038-74-0

Tert-butyl 3-bromobenzoate

Cat. No.: B1330606
CAS No.: 69038-74-0
M. Wt: 257.12 g/mol
InChI Key: NPVLZVSAZXTBSR-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a derivative of benzoic acid where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-bromobenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products such as 3-aminobenzoate or 3-thiobenzoate.

    Reduction: 3-tert-butylbenzoate.

    Oxidation: 3-bromobenzoic acid.

Scientific Research Applications

Tert-butyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are mediated by various enzymes and chemical catalysts, which target specific molecular pathways .

Comparison with Similar Compounds

    Tert-butyl 4-bromobenzoate: Similar structure but with the bromine atom at the fourth position.

    Tert-butyl 2-bromobenzoate: Bromine atom at the second position.

    Methyl 3-bromobenzoate: Methyl ester instead of tert-butyl ester.

Uniqueness: Tert-butyl 3-bromobenzoate is unique due to the position of the bromine atom and the bulky tert-butyl ester group. This combination imparts distinct reactivity and steric properties, making it valuable in selective organic transformations and as a building block in complex molecule synthesis .

Properties

IUPAC Name

tert-butyl 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLZVSAZXTBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318988
Record name tert-butyl 3-bromobenzoate
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69038-74-0
Record name tert-Butyl 3-bromobenzoate
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Record name tert-Butyl 3-bromobenzoate
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Record name 69038-74-0
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Record name tert-butyl 3-bromobenzoate
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Record name Benzoic acid, 3-bromo-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo benzoic acid (10 g, 0.5 mol), silver carbonate (276 g, 1 mol) and dry molecular sieves (100 g) taken in dry CH2Cl2 (2 L), tert-butylbromide (115 mL, 1 mol) was added dropwise at 0° C. and the reaction mixture was stirred overnight at RT. The solid was filtered and washed with dichloromethane. Organic layer was washed with 10% aqueous solution of NaHCO3 (2×500 mL), water (2×500 mL), brine and dried. The solvent was removed under vacuum to give tert-butyl-3-bromobenzoate (70 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
catalyst
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an oven dried, 1-L, 3-necked round bottom flask equipped with an addition funnel, a glass stopper, a magnetic stirbar, and a reflux condenser connected to a nitrogen inlet, potassium t-butoxide (23.6 g, 209.6 mmol) was combined with toluene (150 mL). A solution of 3-bromobenzoyl chloride (40 g, 182.3 mmol) in toluene (100 mL) was added dropwise to the potassium t-butoxide and the mixture was stirred for 16 h at room temperature. The viscous mixture was transferred to a 1-L separatory funnel, and the reaction flask was rinsed with toluene (50 mL) and added to the separatory funnel. The toluene mixture was extracted with water (200 mL), a potassium carbonate solution (10%, 250 mL), and again with water (3×200 mL). The toluene layer was dried over magnesium sulfate and filtered, and the toluene was removed in vacuo to yield the product as a yellow oil (45.1 g, 96%). HPLC: >99% pure.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

2,4,6-Trichlorobenzoic acid (11.7 ml, 75 mmol) was added dropwise to a solution of 3-bromobenzoic acid (15 g, 75 mmol), triethyl amine (10.5 ml, 75 mmol) in THF (25 ml) at RT. The reaction was stirred 15 min. Then, t-butanol (7.1 ml, 150 mmol) and DMAP (18.3 g, 150 mmol) were added and the reaction was stirred overnight. The crude reaction was filtered through a pad of silica gel, concentrated, and was used in the next reaction without further purification.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the steric hindrance of the amido ligand in zincate complexes influence the regioselectivity of deprotonation reactions with tert-butyl 3-bromobenzoate?

A: The study investigated the deprotonation reaction of this compound using two different zincate complexes: one containing the sterically hindered dispiro[cyclohexane-2,2'-piperidine-6',2″-cyclohexane] (CPC) ligand and another with the less hindered 2,2,6,6-tetramethylpiperidide (TMP) ligand []. Results indicated that the zincate complex with the bulkier CPC ligand exhibited moderately improved regioselectivity for the 6-position of this compound compared to the complex with the TMP ligand []. This suggests that increased steric hindrance around the reactive center can influence the preferred site of deprotonation in the substrate.

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